Isoleucine O-Benzyl Valsartan

HPLC method development impurity profiling analytical chemistry

Quantifying the isoleucine analogue impurity in Valsartan API below the 0.1% pharmacopoeial threshold requires a well-characterized reference standard that doubles as a protected intermediate. Isoleucine O-Benzyl Valsartan (C₃₂H₃₇N₅O₃, MW 539.67) uniquely fulfills both roles: • Enables ICH Q2(R1)-compliant HPLC method validation with distinct retention time vs. Valsartan Benzyl Ester for accurate impurity quantification. • Orthogonal benzyl ester protection permits selective synthetic manipulations; hydrogenolysis yields Isoleucine Valsartan impurity standard. • Supports ANDA/DMF regulatory filings and cGMP batch release testing for Valsartan drug substance and finished dosage forms.

Molecular Formula C₃₂H₃₇N₅O₃
Molecular Weight 539.67
Cat. No. B1157127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoleucine O-Benzyl Valsartan
Synonyms(2S,3S)-Benzyl 2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylpentanoate; 
Molecular FormulaC₃₂H₃₇N₅O₃
Molecular Weight539.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoleucine O-Benzyl Valsartan: Protected Intermediate and Standard


Isoleucine O-Benzyl Valsartan (C₃₂H₃₇N₅O₃, MW: 539.67) is a chemically modified analogue of the angiotensin II receptor blocker (ARB) Valsartan, strategically designed as a key synthetic intermediate and reference standard for pharmaceutical research . The compound features an isoleucine moiety replacing the native L-valine residue and a benzyl ester protecting group, differentiating it structurally from the active pharmaceutical ingredient and its common impurities .

Why Isoleucine O-Benzyl Valsartan Is Irreplaceable


Direct substitution with generic Valsartan or even its Isoleucine Valsartan impurity is not feasible because Isoleucine O-Benzyl Valsartan serves a unique dual role: it is a protected intermediate that enables specific synthetic manipulations (e.g., late-stage deprotection) and a well-characterized reference standard for identifying and quantifying process-related impurities in Valsartan manufacturing . Unlike Valsartan (MW: 435.52) or Isoleucine Valsartan (MW: 449.55), the benzyl ester group alters retention time, stability, and reactivity, making it essential for chiral HPLC method development and for tracking the fate of the isoleucine analogue through synthetic pathways [1].

Quantitative Differentiation Evidence


Chromatographic Retention vs. Valsartan Benzyl Ester

Isoleucine O-Benzyl Valsartan (MW: 539.67) exhibits a distinct molecular weight compared to the commonly encountered Valsartan Benzyl Ester (Impurity B, MW: 525.64) due to the isoleucine-for-valine substitution . This structural difference is critical in reversed-phase HPLC, where the relative retention time for Valsartan Benzyl Ester was determined to be 5.4 under specified conditions, and the relative correction factor was 0.88 [1]. The additional methylene group in Isoleucine O-Benzyl Valsartan is expected to further increase retention, providing a clear analytical window for quantification.

HPLC method development impurity profiling analytical chemistry

Benzyl Ester Protection vs. Unprotected Acid

Isoleucine O-Benzyl Valsartan incorporates a benzyl ester protecting group (MW: 539.67), whereas Isoleucine Valsartan (MW: 449.55) exists as the free carboxylic acid . This protection is synthetically significant: it prevents undesired side reactions at the carboxylic acid moiety during subsequent synthetic steps, such as N-alkylation or tetrazole formation, and allows for selective deprotection under mild hydrogenolysis conditions to yield the final impurity standard.

organic synthesis process chemistry impurity control

Process Impurity Marker for Regulatory Compliance

The Isoleucine analogue of Valsartan is a known process impurity arising from contamination of L-valine starting material with L-isoleucine [1]. Patent literature specifies that Valsartan should contain 0.1% or less of this isoleucine analogue [2]. Isoleucine O-Benzyl Valsartan serves as the protected, stable, and well-characterized standard necessary to accurately quantify this impurity during drug substance release testing, enabling compliance with ICH Q3A guidelines.

pharmaceutical quality control regulatory compliance impurity profiling

Catalyst Efficiency via Purified Intermediates

Purified benzyl valsartan intermediates, including Isoleucine O-Benzyl Valsartan, enable significantly lower catalyst loading during the final deprotection step to form the active pharmaceutical ingredient. Patent literature claims that using a benzyl valsartan intermediate substantially free of organotin impurities allows for catalyst loading reduction relative to prior art processes, improving process economy and reducing heavy metal contamination risk [1].

process optimization green chemistry organometallic catalysis

Cold Storage Requirement vs. Ambient Storage

Isoleucine O-Benzyl Valsartan is supplied as a light yellow solid and requires storage at -20°C for maximum recovery, according to vendor technical datasheets . In contrast, Valsartan API is stable at room temperature [1]. This thermal lability is a direct consequence of the benzyl ester functionality and necessitates careful handling and cold-chain logistics during procurement and storage.

compound management laboratory logistics stability studies

Chiral Purity Reference Standard

Isoleucine O-Benzyl Valsartan contains two chiral centers ((2S,3S)-configuration). Validated chiral HPLC methods for related benzyl ester compounds, such as (R)-valinebenzyl ester tosylate, achieve baseline resolution of enantiomers using a Crownpak CR column with a quantitation limit of 0.1% and detection limit of 0.04% [1]. Isoleucine O-Benzyl Valsartan is essential as a reference compound for developing and validating analogous stereospecific methods to ensure the chiral purity of the final Valsartan API.

chiral chromatography enantiomeric purity analytical validation

Key Application Scenarios


HPLC Method Development and Validation

In pharmaceutical quality control laboratories, Isoleucine O-Benzyl Valsartan is used as a primary reference standard to develop and validate stability-indicating HPLC methods for quantifying the Isoleucine analogue impurity in Valsartan drug substance and finished dosage forms. Its distinct retention time and response factor, as compared to Valsartan Benzyl Ester, enable accurate method validation in accordance with ICH Q2(R1) guidelines .

Impurity Standard Synthesis Intermediate

In process chemistry and medicinal chemistry laboratories, Isoleucine O-Benzyl Valsartan serves as a protected intermediate for the synthesis of Isoleucine Valsartan, a key impurity standard. The benzyl ester group allows for orthogonal protection strategies, enabling chemists to perform selective modifications at other functional groups before final deprotection via hydrogenolysis to yield the free carboxylic acid impurity standard .

Regulatory Compliance in API Manufacturing

In industrial API manufacturing facilities, this compound is procured as a certified reference material to support batch release testing, ensuring that the level of the Isoleucine analogue impurity does not exceed the 0.1% threshold specified in patents and pharmacopoeial monographs. This is critical for meeting regulatory filing requirements (e.g., ANDA, DMF) and maintaining cGMP compliance .

Chiral Purity Assessment

In analytical research and development, Isoleucine O-Benzyl Valsartan is employed as a reference compound for developing chiral HPLC methods to assess the stereochemical purity of valsartan intermediates and final API. This application is crucial given the stringent requirements for enantiomeric purity in chiral pharmaceuticals and the potential for isoleucine contamination to introduce an undesired diastereomer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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